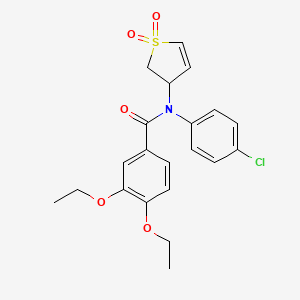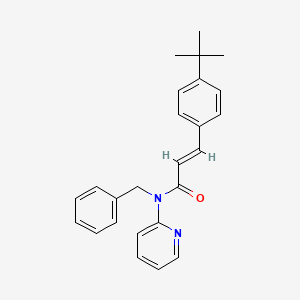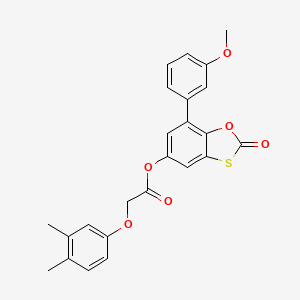![molecular formula C18H17NO4 B14993880 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B14993880.png)
1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 3-(4-methoxyphenoxy)propyl group at the nitrogen atom and a dione functionality at the 2,3-positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, 4-methoxyphenol, and 3-chloropropanol.
Formation of 3-(4-Methoxyphenoxy)propyl Chloride: 4-Methoxyphenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-methoxyphenoxy)propyl chloride.
N-Alkylation of Indole: The indole is then subjected to N-alkylation with 3-(4-methoxyphenoxy)propyl chloride in the presence of a base such as sodium hydride to yield the desired product, 1-[3-(4-methoxyphenoxy)propyl]-1H-indole.
Oxidation to Indole-2,3-dione: The final step involves the oxidation of the indole derivative to introduce the dione functionality at the 2,3-positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy group and the indole nitrogen can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to investigate biological pathways and molecular targets in various cellular processes.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression. The exact molecular targets and pathways depend on the specific biological context and the intended application.
Comparaison Avec Des Composés Similaires
1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione can be compared with other indole derivatives and phenoxypropyl compounds. Similar compounds include:
1-[3-(4-Hydroxyphenoxy)propyl]-1H-indole-2,3-dione: Differing by the presence of a hydroxy group instead of a methoxy group.
1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazole: Featuring a benzimidazole core instead of an indole core.
1-[3-(4-Methoxyphenoxy)propyl]-1H-imidazole: Containing an imidazole core instead of an indole core.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole core and the methoxyphenoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-[3-(4-methoxyphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
Clé InChI |
ZMHFHVSQPYCDEG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993801.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993802.png)


![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14993815.png)
![N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14993822.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)
![2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14993846.png)
![Methyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B14993854.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14993860.png)
![N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14993861.png)

